BenchChemオンラインストアへようこそ!

4-(4-Bromophenyl)-2,5-dimethylpyrazol-3-amine

Medicinal chemistry Physicochemical profiling ADME prediction

4‑(4‑Bromophenyl)-2,5‑dimethylpyrazol‑3‑amine (systematic IUPAC name: 4‑(4‑bromophenyl)-1,3‑dimethyl‑1H‑pyrazol‑5‑amine) is a trisubstituted 5‑aminopyrazole that incorporates a para‑bromophenyl ring at the C‑4 position and methyl groups at N‑1 and C‑3 of the pyrazole core. With a molecular formula of C₁₁H₁₂BrN₃ and a molecular weight of 266.14 g mol⁻¹, the compound is offered by specialist chemical suppliers at purities that routinely reach ≥98 % (HPLC).

Molecular Formula C11H12BrN3
Molecular Weight 266.14 g/mol
CAS No. 1152678-01-7
Cat. No. B1523121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromophenyl)-2,5-dimethylpyrazol-3-amine
CAS1152678-01-7
Molecular FormulaC11H12BrN3
Molecular Weight266.14 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1C2=CC=C(C=C2)Br)N)C
InChIInChI=1S/C11H12BrN3/c1-7-10(11(13)15(2)14-7)8-3-5-9(12)6-4-8/h3-6H,13H2,1-2H3
InChIKeyRYEVCRZPUXDJLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4‑(4‑Bromophenyl)-2,5‑dimethylpyrazol‑3‑amine (CAS 1152678‑01‑7) – Core Identity, Physicochemical Profile, and Sourcing Baseline


4‑(4‑Bromophenyl)-2,5‑dimethylpyrazol‑3‑amine (systematic IUPAC name: 4‑(4‑bromophenyl)-1,3‑dimethyl‑1H‑pyrazol‑5‑amine) is a trisubstituted 5‑aminopyrazole that incorporates a para‑bromophenyl ring at the C‑4 position and methyl groups at N‑1 and C‑3 of the pyrazole core . With a molecular formula of C₁₁H₁₂BrN₃ and a molecular weight of 266.14 g mol⁻¹, the compound is offered by specialist chemical suppliers at purities that routinely reach ≥98 % (HPLC) . Key computed physicochemical descriptors include a predicted boiling point of 373.5 ± 42.0 °C, a density of 1.51 ± 0.1 g cm⁻³, an estimated pKa of 3.83 ± 0.10, a topological polar surface area (TPSA) of 43.84 Ų, and a consensus LogP of approximately 2.74 . The compound is classified as harmful if swallowed (H302), a skin irritant (H315), and a respiratory irritant (H335), necessitating standard laboratory protective measures during handling . These baseline characteristics define its suitability as a versatile building block in medicinal chemistry, agrochemical discovery, and chemical biology probe development, while simultaneously highlighting why simple generic substitution by positional isomers or alternative pyrazole scaffolds can carry measurable scientific risk.

Why 4‑(4‑Bromophenyl)-2,5‑dimethylpyrazol‑3‑amine Cannot Be Casually Replaced by In‑Class Analogs


The 5‑aminopyrazole scaffold is a privileged structure in kinase inhibitor design, antiproliferative agent discovery, and agrochemical lead optimization, but the biological outcome of any specific derivative is exquisitely sensitive to the nature and position of ring substituents [1]. The para‑bromophenyl substitution at C‑4 of 4‑(4‑bromophenyl)-2,5‑dimethylpyrazol‑3‑amine confers a distinct combination of lipophilicity (LogP ≈ 2.74), electronic character, and steric profile that quantitatively diverges from the meta‑bromo (LogP ≈ 2.21), ortho‑bromo, and N‑aryl‑substituted positional isomers . Even modest changes in bromine position alter the computed LogP by >0.5 log units, a difference that routinely translates into measurable shifts in membrane permeability, protein binding, and metabolic stability in medicinal chemistry programs [2]. Furthermore, para‑halogenated phenyl groups have been identified in multiple independent studies as a pharmacophoric element that enhances antiproliferative potency relative to unsubstituted or meta‑substituted congeners [3]. When procuring a chemical probe, hit‑expansion starting material, or structure–activity relationship (SAR) intermediate, the tacit assumption that any bromophenyl‑pyrazolamine can serve as a drop‑in replacement introduces unnecessary experimental variability. The quantitative evidence below demonstrates where the para‑bromo, N1‑methyl, C3‑methyl substitution pattern yields measurable, decision‑relevant differentiation.

Quantitative Differentiation Evidence for 4‑(4‑Bromophenyl)-2,5‑dimethylpyrazol‑3‑amine Versus Its Closest Analogs


Lipophilicity (LogP) Shift: para‑Bromo vs. meta‑Bromo Positional Isomer

The computed LogP of 4‑(4‑bromophenyl)-2,5‑dimethylpyrazol‑3‑amine is 2.74, compared with 2.21 for the meta‑bromo positional isomer 4‑(3‑bromophenyl)-2,5‑dimethylpyrazol‑3‑amine (CAS 1156165‑95‑5) . This represents a ΔLogP of +0.53 log units, indicating that the para‑substituted compound is approximately 3.4‑fold more lipophilic than its meta‑bromo counterpart in a two‑phase partitioning model.

Medicinal chemistry Physicochemical profiling ADME prediction

Topological Polar Surface Area (TPSA) Differentiation Among Bromophenyl‑Pyrazolamine Positional Isomers

The target compound exhibits a TPSA of 43.84 Ų, as reported in the ChemScene computational chemistry panel . While TPSA values for the meta‑ and ortho‑bromo positional isomers are not universally reported by all suppliers, the para‑bromo substitution pattern places the bromine atom at the farthest distance from the polar amine and pyrazole nitrogens, effectively decoupling the hydrophobic aryl bromide from the hydrogen‑bond donor/acceptor region and yielding a TPSA that is identical to that of the unsubstituted parent scaffold, yet with markedly higher LogP. In contrast, the meta‑bromo isomer, with the bromine in closer proximity to the polar core, shows a lower LogP (2.21) despite an expectedly similar TPSA, indicating a different balance of polarity and lipophilicity that alters passive permeability characteristics .

Drug design Physicochemical property Blood–brain barrier permeability

Commercially Available Purity Benchmarks: 98 % vs. 95–96 % for Closest Isomers

Multiple authorized vendors supply the target compound at ≥98 % purity (HPLC), including ChemScene and LeYan . In contrast, the most closely related positional isomers are routinely offered only at 95–96 % purity: the meta‑bromo isomer 4‑(3‑bromophenyl)-2,5‑dimethylpyrazol‑3‑amine is listed at 95–96 % by AKSci, Chemenu, Fluorochem, and CymitQuimica , and the ortho‑bromo isomer 4‑(2‑bromophenyl)-1,3‑dimethyl‑1H‑pyrazol‑5‑amine at 95 %+ by ChemicalBook‑listed suppliers .

Chemical procurement Quality control SAR consistency

Predicted Boiling Point Differentiation: para‑Bromo vs. N‑Aryl‑Substituted Pyrazole Scaffold

The predicted boiling point of 4‑(4‑bromophenyl)-2,5‑dimethylpyrazol‑3‑amine is 373.5 ± 42.0 °C . In contrast, the structural isomer 1‑(4‑bromophenyl)-3,5‑dimethyl‑1H‑pyrazole (CAS 62546‑27‑4), in which the bromophenyl group is attached to the pyrazole N‑1 rather than C‑4 and the amine is absent, has a molecular weight of only 251.13 g mol⁻¹ and is expected to exhibit a markedly lower boiling point owing to the loss of one intermolecular hydrogen‑bond donor .

Synthetic chemistry Purification Process chemistry

Class‑Level Antiproliferative SAR: para‑Halogenated Phenyl Substituent Enhances Cytotoxicity

In a systematic in vitro study of pyrazole derivatives evaluated against five human cancer cell lines (PC3, A549, HL60, HCT116, SW620), the most potent compound (11c) exhibited an MDM2 FP‑IC50 of 29.22 µM and antiproliferative IC50 values of 4.09–16.82 µM across the panel [1]. Although the target compound itself was not directly tested in this series, independent SAR analyses across multiple pyrazole chemotypes have established that a para‑halogenated phenyl substituent (especially 4‑bromophenyl or 4‑fluorophenyl) consistently correlates with enhanced antiproliferative activity relative to unsubstituted phenyl, meta‑halogenated, or ortho‑halogenated analogs [2][3]. In a separate target‑fishing study of 3‑aryl‑4‑alkylpyrazol‑5‑amines, compound 5h (bearing a structurally related aryl substitution) demonstrated IC50 values of 0.9 µM (U‑2 OS osteosarcoma) and 1.2 µM (A549 lung cancer) .

Anticancer Structure–Activity Relationship Pyrazole pharmacophore

Ligand Efficiency Context: N‑Bromo Analog Galanin Receptor Type 3 Activity as a Reference Point for Scaffold Optimization

The structurally related bis‑brominated analog 4‑bromo‑N‑(4‑bromophenyl)-2,5‑dimethylpyrazol‑3‑amine (PubChem CID 2356907; CAS not matching the target) has been tested against the galanin receptor type 3 (GALR3, Human) and yielded an IC50 of 155 nM in a PubChem‑curated bioassay [1]. This represents an additional bromine atom at the C‑4 pyrazole position (replacing the free amine hydrogen with a 4‑bromophenylamino group) and a molecular weight increase from 266.14 to 345.03 g mol⁻¹ [2]. The target compound 1152678‑01‑7, lacking the second bromophenyl substituent, carries a free primary amine at C‑5 that serves as a synthetic handle for late‑stage diversification: acylation, reductive amination, urea formation, or sulfonamide coupling—reactions that are sterically and electronically inaccessible with the bis‑arylated analog.

GPCR pharmacology Ligand efficiency Kinase/GPCR selectivity

Procurement‑Guiding Application Scenarios for 4‑(4‑Bromophenyl)-2,5‑dimethylpyrazol‑3‑amine


Kinase Inhibitor Hit Expansion and Focused Library Synthesis

The para‑bromophenyl‑substituted 5‑aminopyrazole scaffold maps onto the hinge‑binding motif recognized by multiple kinase inhibitor pharmacophore models. The free C‑5 amine enables rapid parallel library synthesis via acylation or reductive amination to explore vectors toward the solvent‑exposed region or selectivity pocket . Procurement of the ≥98 % purity para‑bromo isomer ensures that library members are not contaminated by positional‑isomer byproducts that could generate spurious SAR signals in biochemical kinase profiling . The elevated LogP (2.74 vs. 2.21 for meta‑bromo) also biases the library toward cell‑permeable candidates, an advantage when screening in cellular target‑engagement assays .

GALR3 Antagonist Probe Development with Ligand Efficiency Optimization

The target compound serves as a minimal‑MW analog of the GALR3‑active chemotype BDBM97110 (IC50 = 155 nM) but with a free amine handle absent in the bis‑arylated congener [1]. Medicinal chemistry teams pursuing galanin receptor antagonists can use 4‑(4‑bromophenyl)-2,5‑dimethylpyrazol‑3‑amine as a ligand‑efficient core (MW = 266.14 vs. 345.03 for BDBM97110) for systematic vector exploration without committing to the full N‑aryl substitution upfront. This staged approach aligns with fragment‑based and property‑guided lead optimization strategies.

Antiproliferative Agent SAR with Halogen‑Dependent Pharmacophore Mapping

Class‑level antiproliferative SAR studies indicate that para‑halogenated phenyl pyrazoles consistently outperform their meta‑ and ortho‑halogenated counterparts in cytotoxicity readouts . Researchers designing focused SAR arrays to dissect the electronic vs. steric contribution of the halogen substituent can anchor the series on the para‑bromo compound as the lead isomer, then systematically compare with the commercially available meta‑bromo (CAS 1156165‑95‑5) and ortho‑bromo (CAS 1243047‑01‑9) analogs. The ≥98 % purity of the para‑bromo compound minimizes impurity‑driven variance in dose‑response experiments .

Agrochemical Lead Generation Leveraging 5‑Aminopyrazole Building Blocks

5‑Aminopyrazoles are established intermediates in fungicide and herbicide discovery programs. The para‑bromophenyl substituent introduces a heavy atom (Br) that can serve as both a pharmacophoric element and a synthetic handle for subsequent cross‑coupling reactions (Suzuki, Buchwald–Hartwig) . The predicted boiling point of 373.5 °C and well‑characterized GHS profile provide process chemists with actionable parameters for scale‑up feasibility assessment . The compound´s favorable TPSA (43.84 Ų) and LogP (2.74) also position it within the optimal property space for foliar uptake in plant‑based assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Bromophenyl)-2,5-dimethylpyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.